molecular formula C9H7NO3 B1679347 N-Methylisatoic anhydride CAS No. 10328-92-4

N-Methylisatoic anhydride

Cat. No. B1679347
CAS RN: 10328-92-4
M. Wt: 177.16 g/mol
InChI Key: KJMRWDHBVCNLTQ-UHFFFAOYSA-N
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Description

N-Methylisatoic anhydride (NMIA) is a 2’-OH selective acylation agent of RNAs . It is widely used for resolving secondary RNA structures using the SHAPE (Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension) technology .


Molecular Structure Analysis

N-Methylisatoic anhydride is a 3,1-benzoxazin-1,4-dione having an N-methyl substituent .


Chemical Reactions Analysis

N-Methylisatoic anhydride is known to react with RNAs, specifically acylating the 2’-OH group .


Physical And Chemical Properties Analysis

N-Methylisatoic anhydride has a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol . It has a density of 1.3312 (rough estimate), a melting point of 165°C (dec.) (lit.), and a boiling point of 309.06°C (rough estimate) .

Scientific Research Applications

RNA Structure Probing

Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) : N-Methylisatoic anhydride plays a crucial role in SHAPE chemistry, which is a powerful method for studying RNA structures. SHAPE exploits the reactivity of the ribose 2'-hydroxyl group, which is influenced by the local nucleotide flexibility within the RNA molecule. This method provides quantitative information at single nucleotide resolution about the RNA's structure, offering insights into how RNA molecules fold and function within cells. N-Methylisatoic anhydride, due to its moderate electrophilicity, is utilized to form ribose 2'-O-adducts, facilitating the analysis of RNA secondary and tertiary structures (Mortimer & Weeks, 2007).

SHAPE Analysis for RNA Folding and Dynamics : The application of SHAPE chemistry, using reagents like N-Methylisatoic anhydride, extends to studying the folding dynamics of RNA molecules. By comparing reactivity profiles under different conditions or with various RNAs, researchers can infer how RNA structures change during processes like ligand binding or conformational shifts. This method has been particularly useful in analyzing small RNAs and riboswitches, where it helps to infer conformational changes and develop accurate models of RNA secondary structures (Rice et al., 2014).

Analytical Techniques Development

Innovations in Electrosynthesis : Research on N-Methylisatin, which involves N-Methylisatoic anhydride, has led to the development of new electrosynthetic methods. These methods have demonstrated the potential for controlled potential electrolysis in the presence of CH3I, leading to high-yield and efficient synthesis of N-Methylisatin and N-Methylisatoic anhydride. This advancement in synthetic chemistry not only provides a reliable source of these compounds but also opens up new pathways for synthesizing related molecules (Martínez Suárez et al., 2019).

Enhancement of Nucleic Acid Separation Techniques : The development of isatoic anhydride derivatives, including those related to N-Methylisatoic anhydride, has improved nucleic acid separation techniques. By incorporating features like biotin and disulfide linkers, these derivatives enable selective RNA acylation and subsequent isolation from DNA-RNA mixtures. This advancement significantly enhances the efficiency and selectivity of RNA extraction and purification processes, which are critical in molecular biology and genetic research (Ursuegui et al., 2015).

Safety And Hazards

N-Methylisatoic anhydride is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contact with skin, eyes, and clothing .

Future Directions

N-Methylisatoic anhydride is widely used in the SHAPE technology for resolving secondary RNA structures . The development of chemical methods to control, manipulate, and modify RNA has the potential to yield new insights into its many functions and properties . The direct functionalization of RNA by selective acylation of the 2’-hydroxyl (2’-OH) group has emerged as a powerful alternative that enables the simple modification of both synthetic and transcribed RNAs .

properties

IUPAC Name

1-methyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO3/c1-10-7-5-3-2-4-6(7)8(11)13-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMRWDHBVCNLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065036
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Methylisatoic anhydride

CAS RN

10328-92-4
Record name N-Methylisatoic anhydride
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Record name N-Methylisatoic anhydride
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Record name N-Methylisatoic anhydride
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-
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Record name 1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
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Record name N-METHYLISATOIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

N-methylation could be achieved by adding an alkylation agent. Preferably methyl iodide or dimethyl sulfate in a molar ratio, relative to isatoic anhydride, from 1 to 5, preferably 1.5, at a temperature from 10-40° C. In the case of a methylating agent, the intermediate N-methylisatoic anhydride could be isolated by filtration as a colourless crystalline compound by adding 2 parts of water to the reaction mixture. Identification was established by compare HPLC chromatograms with authentic material (supplied by Aldrich).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
J In Lee - Bulletin of the Korean Chemical Society, 2021 - Wiley Online Library
… Previously, N-methylisatoic anhydride was condensed with lithium enolate of acetophenones to give N-methyl-2-phenyl-4-quinolones, but only few examples were reported. This article …
Number of citations: 2 onlinelibrary.wiley.com
RP Staiger, EB Miller - The Journal of Organic Chemistry, 1959 - ACS Publications
Reactions of isatoic anhydride (IA) with am-monia, primary and secondary amines, and amides have previously been studied. 2"" 4 In the latter two references it was reported that …
Number of citations: 153 pubs.acs.org
MAR Matos, MS Miranda, VMF Morais… - Organic & biomolecular …, 2003 - pubs.rsc.org
… The density functional calculations accompanied by vibrational and thermal corrections were also performed for these compounds and N-methylisatoic anhydride. Through a …
Number of citations: 37 pubs.rsc.org
AF Hegarty, EP Ahern, LN Frost… - Journal of the Chemical …, 1990 - pubs.rsc.org
… In summary, reaction of isatoic anhydride with amines occurs mainly (and with N-methylisatoic anhydride exclusively) at the C-4 position leading to formation with amines of o-amino …
Number of citations: 9 pubs.rsc.org
AM D'Souza, DJ Rivinoja, RJ Mulder… - Australian Journal of …, 2018 - CSIRO Publishing
… A mixture containing 5-nitro-N-methylisatoic anhydride (9) (1.11 g, 5.0 mmol), N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine (2) (2.61 g, 2.81 mL, 11.0 mmol), LiF (0.163 g, …
Number of citations: 5 www.publish.csiro.au
AB Fessler, A Dey, DS Finis, AJ Fowler… - Bioconjugate …, 2020 - ACS Publications
… (12) These reagents demonstrated comparable reactivity to N-methylisatoic anhydride (NMIA) based on hydrolysis half-life, which is more reactive than NAI. The increased reactivity and …
Number of citations: 3 pubs.acs.org
S Ursuegui, N Chivot, S Moutin, A Burr… - Chemical …, 2014 - pubs.rsc.org
An isatoic anhydride derivative conjugated to a biotin and a disulfide linker was specifically designed for the separation of nucleic acids. Starting from a DNA–RNA mixture, a selective 2…
Number of citations: 15 pubs.rsc.org
JF Bunnett, MB Naff - Journal of the American Chemical Society, 1966 - ACS Publications
… Staiger and Miller6 found that N-methylisatoic anhydride (IV) reacts with amines and 0 … Isatoic anhydride, mp 244.4-245.2 (with gas liberation), and N-methylisatoic anhydride, mp 177.5…
Number of citations: 30 pubs.acs.org
EV Crabtree, DN Kramer, BL Murr Jr - The Journal of Organic …, 1978 - ACS Publications
… 360, 440,1.68; 5-nitroisatoic anhydride; 355, 435,0.016; N-methylisatoic anhydride, 328, 398,1.61; … 5-chloro-lV-methylisatoic anhydride, 338, 405, 1.21; 5-sulfo-Nmethylisatoic anhydride, …
Number of citations: 3 pubs.acs.org
GM Coppola - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
Lithium enolates derived from aliphatic methyl ketones react with N‐methylisatoic anhydride (5) at −78 to give 2‐alkyl‐4‐quinolone alkaloids 7 in a single step. The method was used to …
Number of citations: 20 onlinelibrary.wiley.com

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